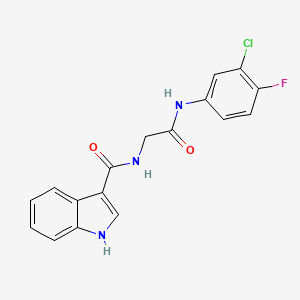

![molecular formula C23H19FN4OS B2675865 3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1298024-30-2](/img/structure/B2675865.png)

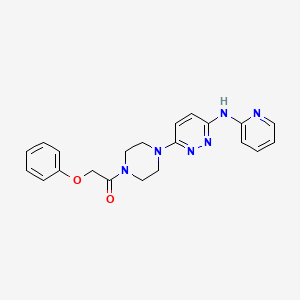

3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains an isoquinoline group, a pyrazolidine group, a thiazole group, and a fluorophenyl group. These groups are common in many pharmaceuticals and could imply a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially allow for a variety of conformations and could impact the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the thiazole and pyrazolidine rings could potentially undergo a variety of substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could increase its lipophilicity, potentially impacting its solubility and permeability .Scientific Research Applications

Anticancer Applications

One study on a structurally related tetrahydroisoquinoline derivative, LFZ-4-46, highlighted its potential as an anticancer agent. LFZ-4-46 induced apoptosis and cell cycle arrest in human breast and prostate cancer cells via DNA damage and activation of the MAPKs pathway. The compound showed significant inhibitory effects on the viability of cancer cells in a time- and dose-dependent manner, with minimal effects on non-cancerous cells. This suggests that derivatives of 3,4-dihydro-1H-isoquinolin-2-yl compounds could serve as lead compounds for cancer treatment (Xu et al., 2021).

Antimicrobial and Antitubercular Activities

Another study synthesized novel 4(3H)-quinazolinone derivatives with potential anti-inflammatory and analgesic activities. This research opens up possibilities for derivatives of 3,4-dihydro-1H-isoquinolin-2-yl compounds in creating new therapeutic agents with minimized side effects (Farag et al., 2012).

Synthetic Methodologies and Chemical Characterization

The synthesis and characterization of compounds similar to 3,4-dihydro-1H-isoquinolin-2-yl derivatives have been detailed in several studies. For instance, one study presented the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through double C2/C3 functionalization of quinoline, showcasing the versatility in synthetic approaches for constructing complex molecules with potential biological activities (Belyaeva et al., 2018).

Structural and Antitumour Activity

Research into the structural analysis and antitumor activity of similar compounds, such as 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrates the potential of these molecules in inhibiting the proliferation of various cancer cell lines. This emphasizes the importance of structural characterization in understanding the mechanism of action of these compounds (Tang & Fu, 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4OS/c1-14-21(30-22(25-14)16-6-8-18(24)9-7-16)19-12-20(27-26-19)23(29)28-11-10-15-4-2-3-5-17(15)13-28/h2-9,19-20,26-27H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDWVZDLXUDHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2675783.png)

methyl}phenol](/img/structure/B2675789.png)

![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2675794.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2675795.png)

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2675802.png)

![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)